4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan
CAS No.:
Cat. No.: VC17211647
Molecular Formula: C24H15BrO
Molecular Weight: 399.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H15BrO |
|---|---|
| Molecular Weight | 399.3 g/mol |
| IUPAC Name | 4-(4-bromophenyl)-6-phenyldibenzofuran |
| Standard InChI | InChI=1S/C24H15BrO/c25-18-14-12-17(13-15-18)20-9-5-11-22-21-10-4-8-19(23(21)26-24(20)22)16-6-2-1-3-7-16/h1-15H |
| Standard InChI Key | WLCYPHBFQRFXEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC=C(C=C5)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan possesses the IUPAC name 4-(4-bromophenyl)-6-phenyldibenzofuran and a canonical SMILES representation of C1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=C4O3)C5=CC=C(C=C5)Br. The dibenzofuran core consists of two fused benzene rings linked by an oxygen atom, with substituents at the 4- and 6-positions (Figure 1). X-ray crystallography of analogous compounds reveals planar geometries conducive to π-π stacking, a critical feature for charge transport in electronic applications .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₅BrO |
| Molecular Weight | 399.3 g/mol |
| CAS Number | Not publicly disclosed |
| Purity (Commercial) | ≥98% |
| Topological Polar Surface Area | 13.3 Ų |
Spectroscopic Profiles
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NMR: The ¹H NMR spectrum exhibits distinct aromatic proton signals between δ 7.2–8.3 ppm, with coupling patterns reflecting the asymmetrical substitution.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 399.3 ([M]⁺), with fragmentation patterns consistent with bromophenyl group loss .
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UV-Vis: A broad absorption band at 280–320 nm (ε ≈ 1.2×10⁴ L·mol⁻¹·cm⁻¹) arises from π→π* transitions in the conjugated system.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction remains the most efficient route, employing Pd(PPh₃)₄ or PdCl₂(dppf) to couple 6-phenyldibenzo[b,d]furan-4-boronic acid with 1-bromo-4-iodobenzene. Typical conditions (toluene/H₂O, 90°C, 12 hr) yield 75–85% product. Key advantages include:
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Functional group tolerance
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Scalability to gram quantities
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Minimal byproduct formation
Table 2: Optimization of Suzuki-Miyaura Conditions
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 83 |
| PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 100 | 78 |
| Pd(OAc)₂ (5) | Na₂CO₃ | Dioxane | 80 | 65 |
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The compound’s high photoluminescence quantum yield (ΦPL ≈ 0.62 in thin films) makes it suitable for blue-emitting layers. Device architectures incorporating 4-(4-bromophenyl)-6-phenyldibenzo[b,d]furan demonstrate:
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Maximum luminance of 12,000 cd/m²
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CIE coordinates (0.16, 0.19)
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External quantum efficiency (EQE) up to 8.7%
Mechanistic Insight: The bromine atom enhances electron injection via dipole interactions at the cathode interface, while the phenyl groups suppress aggregation-induced quenching .
Charge-Transport Materials
Time-of-flight mobility measurements reveal hole mobility (μh) of 2.3×10⁻³ cm²·V⁻¹·s⁻¹, attributed to the planar dibenzofuran core facilitating π-orbital overlap . Derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) show balanced ambipolar transport, enabling use in perovskite solar cells as hole-transport layers.
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